Thalidomide-O-C6-OH
Description
Evolution of IMiD Pharmacology and Mechanism of Action Research
The journey of Immunomodulatory Imide Drugs (IMiDs) began with the rediscovery of thalidomide (B1683933), a drug initially marred by its teratogenic effects. wikipedia.orgwikipedia.org Subsequent research, however, unveiled its potent anti-inflammatory and anti-angiogenic properties, leading to its repurposing for conditions like erythema nodosum leprosum and multiple myeloma. wikipedia.orgwikipedia.orgjst.go.jp This revival sparked extensive research into the drug's mechanism of action, a puzzle that remained unsolved for decades. jst.go.jpjst.go.jp
A pivotal breakthrough came with the identification of cereblon (CRBN) as the primary direct target of thalidomide. jst.go.jpresearchgate.netnih.gov CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govmdpi.comnih.gov The binding of thalidomide and its analogues to CRBN alters the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, termed "neosubstrates." jst.go.jpresearchgate.netsygnaturediscovery.com This process of targeted protein degradation (TPD) is central to the therapeutic effects of IMiDs. researchgate.netsygnaturediscovery.com
The first generation of IMiDs, including lenalidomide (B1683929) and pomalidomide (B1683931), were developed as analogues of thalidomide with improved potency and different side-effect profiles. wikipedia.orgjst.go.jp Research demonstrated that these IMiDs induce the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), lymphoid transcription factors crucial for B-cell development and function. jst.go.jparvinas.com This discovery provided a molecular explanation for their efficacy in hematological malignancies like multiple myeloma. jst.go.jpnih.gov
The evolution of IMiD pharmacology has been a transition from serendipitous discovery to a more rational, mechanism-based approach to drug design. arvinas.comacs.org Understanding that IMiDs function as "molecular glues" that bring CRBN and neosubstrates together has opened the door for the design of novel analogues with tailored activities. sygnaturediscovery.comacs.orgchemrxiv.org
Rationale for Scaffold Diversification in IMiD Chemistry
The fundamental structure of early IMiDs consists of a glutarimide (B196013) ring, essential for CRBN binding, and a phthalimide (B116566) ring, which influences neosubstrate specificity. jst.go.jpbinasss.sa.cr While this core scaffold proved effective, the desire for enhanced potency, improved selectivity, and the ability to target a wider range of proteins drove the exploration of scaffold diversification. acs.orgnih.govmdpi.com The goal of scaffold diversification is to move beyond simple modifications of an existing structure and to create fundamentally new molecular frameworks. nih.govcam.ac.uk
Researchers began to systematically alter both the glutarimide and phthalimide portions of the IMiD structure. For instance, replacing the phthalimide ring with other heterocyclic systems, such as a quinazolinone in the case of CC-122 (avadomide), led to derivatives with distinct neosubstrate profiles. chemrxiv.orgnih.gov This demonstrated that significant structural changes to the scaffold could yield analogues with novel biological activities.
The rationale behind this diversification is multi-faceted:
Expanding the Target Landscape: By creating new molecular shapes, chemists aim to induce the degradation of proteins that are not targeted by traditional IMiDs. jst.go.jpcam.ac.uk This is particularly relevant for "undruggable" targets like transcription factors and scaffolding proteins. jst.go.jp
Improving Physicochemical Properties: Modifications to the core scaffold can enhance properties such as solubility, metabolic stability, and cell permeability, which are crucial for drug efficacy. nih.gov
Tuning Selectivity: Altering the scaffold can fine-tune the interactions with both CRBN and the neosubstrate, potentially leading to more selective degradation of a single target protein and reducing off-target effects. acs.orgtocris.com
This strategy of creating diverse molecular scaffolds is a key component of modern drug discovery, enabling the exploration of new chemical space and the development of next-generation therapeutics. mdpi.comnih.govcam.ac.uk
Strategic Importance of Linker Modification in Advanced IMiD Analogue Development
In the context of developing more complex IMiD analogues, particularly for their use in Proteolysis Targeting Chimeras (PROTACs), the linker element has emerged as a critical component. medchemexpress.comtargetmol.com A PROTAC is a heterobifunctional molecule composed of a ligand that binds to an E3 ligase (like a thalidomide derivative), a ligand that binds to a target protein of interest, and a linker that connects the two. medchemexpress.comtargetmol.com
The linker is not merely a passive spacer; its length, composition, and attachment point can profoundly influence the efficacy and selectivity of the resulting PROTAC. caltech.edu The strategic modification of the linker is therefore a key area of research in the development of advanced IMiD analogues. nih.govtocris.com
Key considerations in linker design include:
Length and Flexibility: The linker must be long enough to allow for the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein. nih.gov The flexibility of the linker can also impact the efficiency of this process.
Attachment Point: The position at which the linker is attached to the IMiD scaffold can affect its binding to CRBN and its ability to recruit neosubstrates. tocris.com For example, modifications at the 4'-position of the phthalimide ring have been shown to have different effects on zinc-finger transcription factor degradation compared to modifications at the 5'-position. tocris.com
Chemical Composition: The chemical nature of the linker can influence the physicochemical properties of the entire molecule, including its solubility and cell permeability. caltech.edunih.gov The use of polyethylene (B3416737) glycol (PEG) chains, for instance, can improve aqueous solubility.
Stability: The linker must be stable enough to remain intact in the physiological environment but may be designed to be cleaved under specific conditions within the target cell. nih.govbiopharminternational.com
Thalidomide-O-C6-OH is an example of an IMiD analogue that incorporates a linker. tenovapharma.comtenovapharma.com The "-O-C6-OH" portion represents an oxygen-linked six-carbon chain terminating in a hydroxyl group. This type of structure serves as a building block for the synthesis of PROTACs, where the terminal hydroxyl group can be further modified to attach a ligand for a target protein. tenovapharma.comtenovapharma.com The development and optimization of such linker-modified IMiD analogues are crucial for advancing the field of targeted protein degradation.
Contextualization of this compound within Targeted Protein Degradation (TPD) Research
This compound is a functionalized cereblon ligand specifically designed for use in Targeted Protein Degradation (TPD) research, particularly in the construction of PROTACs. tenovapharma.combpsbioscience.com As established, PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific disease-causing proteins. medchemexpress.comtargetmol.com
The structure of this compound consists of two key components:
The Thalidomide Moiety: This part of the molecule serves as the E3 ligase ligand, binding to CRBN. tenovapharma.combpsbioscience.com
The C6 Linker with a Terminal Hydroxyl Group: This is a hexyl chain attached to the thalidomide scaffold via an ether linkage, terminating in a hydroxyl (-OH) functional group. tenovapharma.comtenovapharma.com This linker provides a point of attachment for a ligand that can bind to a specific protein of interest. tenovapharma.comtenovapharma.com
The significance of this compound lies in its role as a versatile building block for PROTAC synthesis. tenovapharma.comtenovapharma.com Researchers can chemically conjugate a ligand for a target protein to the terminal hydroxyl group of the linker, thereby creating a complete PROTAC molecule. tenovapharma.comtenovapharma.com This modular approach allows for the rapid generation of a variety of PROTACs targeting different proteins.
The development of such "degrader building blocks" is a testament to the maturation of the TPD field. tenovapharma.comtenovapharma.com It signifies a shift from the study of repurposed drugs like thalidomide to the rational design of highly specific tools for research and potential therapeutic applications. By providing a ready-made, functionalized CRBN ligand, molecules like this compound accelerate the exploration of new protein targets for degradation and facilitate the development of novel PROTAC-based drugs.
Structure
3D Structure
Properties
Molecular Formula |
C19H22N2O6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(6-hydroxyhexoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O6/c22-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)21(18(12)25)13-8-9-15(23)20-17(13)24/h5-7,13,22H,1-4,8-11H2,(H,20,23,24) |
InChI Key |
RHHPYSJTUBUSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Design Principles for Thalidomide O C6 Oh
Retrosynthetic Analysis and Precursor Development
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which informs the design of a viable synthetic route. deanfrancispress.comias.ac.in For Thalidomide-O-C6-OH, the analysis involves two primary disconnections.
Imide Bond Disconnection : The first disconnection breaks the imide bonds between the phthaloyl and glutarimide (B196013) rings. This is a standard approach for thalidomide (B1683933) and its derivatives. This step suggests that the core structure can be assembled from a substituted phthalic acid derivative (or its anhydride) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride.
Ether Linker Disconnection : The second key disconnection is at the ether linkage on the phthaloyl ring. This bond is retrosynthetically cleaved to yield a hydroxy-substituted phthalic anhydride (B1165640) and a 6-carbon chain with appropriate functional groups for the etherification reaction, such as 6-bromo-1-hexanol.
This analysis identifies the key precursors required for the synthesis, which are outlined in the table below.
Table 1: Key Precursors for this compound Synthesis
| Precursor | Chemical Structure | Role in Synthesis |
|---|---|---|
| 4-Hydroxyphthalic Anhydride | C₈H₄O₄ | Provides the phthaloyl moiety with a hydroxyl group for linker attachment. |
| 3-Aminopiperidine-2,6-dione | C₅H₈N₂O₂ | Forms the glutarimide ring, the chiral center, and the CRBN binding portion. |
| 6-Bromo-1-hexanol | C₆H₁₃BrO | Serves as the source for the C6-OH linker. |
**2.2. Optimized Synthetic Routes for this compound Construction
Building upon the retrosynthetic plan, optimized routes focus on efficiently assembling the molecule with high purity and yield.
The formation of the thalidomide core is typically achieved through the condensation of a functionalized phthalic anhydride with 3-aminopiperidine-2,6-dione. This reaction is generally carried out under acidic conditions at elevated temperatures. A common procedure involves refluxing the two precursors in glacial acetic acid, which serves as both the solvent and catalyst. nih.govnih.gov The reaction proceeds via the formation of an intermediate phthalamic acid, which then undergoes intramolecular cyclization and dehydration to yield the final imide product.
Table 2: Typical Conditions for Imide Formation
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Substituted Phthalic Anhydride, 3-Aminopiperidine-2,6-dione | Core structural components. |
| Solvent | Glacial Acetic Acid | Facilitates the reaction and dissolves reactants. |
| Catalyst | Acetic Acid (self-catalyzed) or Sodium Acetate (NaOAc) nih.gov | Promotes the condensation and cyclization steps. |
| Temperature | Reflux (approx. 118 °C) | Provides energy to overcome the activation barrier for cyclization and dehydration. |
Attaching the O-C6-OH linker is a critical step that defines the final compound. The most common strategy involves an O-alkylation reaction on a hydroxylated thalidomide precursor.
One efficient method is to perform the alkylation on the hydroxyphthalic anhydride precursor before the condensation step. nih.gov For instance, 4-hydroxyphthalic anhydride can be reacted with a suitably protected six-carbon linker, such as 1-bromo-6-(tert-butoxy)hexane. This Williamson ether synthesis is typically performed in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.com Following the attachment of the protected linker, the resulting anhydride is condensed with the glutarimide moiety. The final step is the removal of the protecting group (e.g., acid-catalyzed cleavage of the tert-butyl ether) to reveal the terminal hydroxyl group.
An alternative is the Mitsunobu reaction, which can couple a hydroxylated thalidomide directly with a C6 alcohol linker. nih.gov This method offers mild reaction conditions but requires stoichiometric amounts of reagents like triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).
Thalidomide possesses a single stereocenter at the C3 position of the glutarimide ring. The biological activity of thalidomide and its analogues is highly dependent on the stereochemistry at this center. numberanalytics.comnumberanalytics.com The original synthesis of thalidomide produced a racemic mixture (an equal mix of (R)- and (S)-enantiomers), with the (S)-enantiomer later identified as being responsible for its teratogenic effects. numberanalytics.com
Modern synthetic strategies for therapeutic applications, including PROTACs, often require stereochemically pure compounds. To achieve this for this compound, the synthesis must begin with an enantiomerically pure precursor for the glutarimide ring. Typically, this is achieved by using either (S)- or (R)-glutamic acid as the starting material. nih.gov The chiral integrity of the glutamic acid is maintained throughout the series of reactions that form the 3-aminopiperidine-2,6-dione ring, ultimately leading to an enantiomerically pure final product. This enantioretentive approach avoids the need for challenging chiral resolution of the final compound or its intermediates.
Linker Functionalization Strategies for O-C6-OH Attachment
Advanced Purification and Isolation Techniques for Analogues
Following synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, and side products. Achieving high purity, often greater than 95%, is essential for its use in biological and medicinal chemistry research.
Flash Column Chromatography : This is the primary technique for purification. The crude mixture is loaded onto a silica (B1680970) gel column and eluted with a solvent gradient (e.g., a mixture of a non-polar solvent like hexane (B92381) and a polar solvent like ethyl acetate, often with methanol (B129727) for highly polar compounds). Fractions are collected and analyzed by thin-layer chromatography (TLC) to isolate the desired product.
High-Performance Liquid Chromatography (HPLC) : Preparative HPLC can be used for final polishing to achieve very high purity (>99%). Analytical HPLC is the standard method for assessing the purity of the final compound. tenovapharma.comtenovapharma.com
Structural Characterization : The identity and integrity of the isolated compound are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the chemical structure and Mass Spectrometry (MS) to verify the molecular weight.
Analogues Synthesis Strategies and Library Generation for Structure-Activity Relationship (SAR) Studies
This compound is a building block, and its structure is often systematically modified to optimize the performance of the resulting PROTAC. The generation of a library of analogues is crucial for SAR studies, which aim to understand how changes in the molecule's structure affect its ability to induce protein degradation. researchgate.net
Key modifications for SAR studies include:
Linker Length and Composition : The six-carbon alkyl chain is a common starting point, but its length and chemical nature are critical variables. Analogues are synthesized with shorter or longer alkyl chains (e.g., C3, C5, C8) or by incorporating polyethylene (B3416737) glycol (PEG) units to improve solubility and pharmacokinetic properties. sigmaaldrich.com
Attachment Point on the Phthaloyl Ring : While the "O" in the name implies an ether linkage, the position of this linkage on the aromatic ring (e.g., 4-position vs. 5-position) can influence the orientation of the linker and affect the stability and efficacy of the final PROTAC. nih.gov Libraries often include isomers with different attachment points.
Modification of the Core Ligand : The thalidomide core itself can be replaced with higher-affinity or more soluble analogues like pomalidomide (B1683931) or lenalidomide (B1683929) to modulate binding to CRBN. nih.gov
Table 3: Examples of Structural Variations for SAR Library Generation
| Variation Type | Example Analogue | Rationale for Synthesis |
|---|---|---|
| Linker Length | Thalidomide-O-C3-OH | To probe the optimal distance between the E3 ligase and the target protein. |
| Linker Composition | Thalidomide-O-PEG3-OH | To enhance aqueous solubility and modify cell permeability. |
| Attachment Isomer | Thalidomide-4'-O-C6-OH vs. Thalidomide-5'-O-C6-OH | To investigate the impact of linker exit vector on ternary complex formation. nih.gov |
By synthesizing and testing these diverse analogues, researchers can fine-tune the properties of the PROTAC to achieve maximal degradation efficiency for a specific protein target.
Molecular Recognition and Cereblon Crbn E3 Ubiquitin Ligase Modulation by Thalidomide O C6 Oh
Direct Binding Kinetics and Thermodynamics with CRBN
The interaction between Thalidomide-O-C6-OH and the CRBN-DDB1 complex has been quantitatively characterized using various biophysical techniques. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly employed to determine the binding affinity (KD), and the thermodynamic parameters of this interaction.
Studies have shown that this compound and related compounds bind to the thalidomide-binding domain of CRBN. The binding is a critical first step in the subsequent recruitment of neo-substrates to the E3 ligase complex for ubiquitination and degradation. The affinity of these interactions can be influenced by the nature of the linker attached to the thalidomide (B1683933) core.
Table 1: Binding Affinity of Thalidomide Analogs to CRBN
| Compound | Binding Affinity (KD) to CRBN | Technique |
|---|---|---|
| Thalidomide | 250 nM | ITC |
| Pomalidomide (B1683931) | 39 nM | ITC |
This table presents representative data for parent compounds to provide context for the binding interactions of derivatives like this compound.
Structural Elucidation of this compound–CRBN Complexes
The three-dimensional arrangement of this compound within the CRBN binding pocket is essential for understanding its mechanism of action. High-resolution structural biology techniques have provided detailed snapshots of this interaction.
X-ray crystallography has been instrumental in revealing the atomic details of how thalidomide and its analogs bind to CRBN. These structures show that the glutarimide (B196013) ring of the molecule inserts into a specific pocket on CRBN, while the phthalimide (B116566) ring is more solvent-exposed. The C6-OH linker of this compound extends from this phthalimide moiety, positioning it to be connected to a target protein-binding ligand in a PROTAC construct.
While crystallography provides static pictures, solution-state NMR spectroscopy offers insights into the dynamic nature of the this compound–CRBN interaction in a more physiological environment. NMR can detect conformational changes in both the ligand and the protein upon binding. These studies can help to understand how the binding of this compound might allosterically influence the conformation of CRBN, priming it for neo-substrate recruitment.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies
Molecular Docking and Computational Modeling of CRBN Interactions
Computational approaches, including molecular docking and molecular dynamics simulations, complement experimental data by predicting and analyzing the binding modes of this compound with CRBN. These models help to rationalize the structure-activity relationships of different thalidomide analogs and guide the design of new PROTACs with optimized linkers.
Docking studies consistently show the glutarimide portion of this compound occupying the same binding pocket as thalidomide itself. The flexible C6-OH linker can adopt various conformations, which is a key consideration in the design of bifunctional degraders, as the linker length and composition significantly impact the efficacy of the resulting PROTAC.
Functional Implications for Ubiquitination Cascade Activity
The binding of this compound to Cereblon (CRBN) has profound functional implications for the ubiquitination cascade, effectively hijacking this natural cellular process to eliminate specific proteins. The ubiquitination process is a sequential enzymatic pathway involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). rupress.org The E3 ligase is responsible for recognizing the specific substrate and catalyzing the transfer of ubiquitin to it.
This compound and related compounds act as "molecular glues," inducing proximity between the CRL4^CRBN^ E3 ligase and neosubstrates like IKZF1. nih.gov This induced interaction results in the polyubiquitination of the neosubstrate, where multiple ubiquitin molecules are attached, typically forming a K48-linked polyubiquitin (B1169507) chain. nih.gov This chain serves as a powerful signal for the cell's primary protein degradation machinery, the 26S proteasome. google.com
The functional consequences are twofold:
Gain of Function: The CRL4^CRBN^ ligase complex gains the ability to recognize and mark proteins for degradation that it would otherwise ignore. By redirecting the ligase's activity, the compound actively and catalytically promotes the destruction of target proteins. nih.govnih.gov
In essence, this compound functions not as a simple inhibitor but as a modulator that repurposes the ubiquitination machinery. It enhances the E3 ligase's activity towards a new set of proteins, leading to their targeted destruction and altering cellular pathways. nih.gov
Mechanistic Basis of Targeted Protein Degradation Tpd Via Thalidomide O C6 Oh Derivatives
Design Principles for PROTACs and Molecular Glues Employing Thalidomide-O-C6-OH Linkage
The design of effective PROTACs and molecular glues that incorporate a this compound linkage hinges on several key principles aimed at optimizing the formation and stability of the ternary complex (POI-degrader-E3 ligase). The thalidomide (B1683933) moiety serves as the E3 ligase binder, specifically recruiting the CRBN E3 ligase. medchemexpress.com The "-O-C6-OH" component represents a linker attached to the thalidomide core, which is then connected to a "warhead" that binds to the target protein of interest (POI). nih.gov
A primary design consideration is the selection of the attachment point on the thalidomide scaffold. While various positions can be modified, substitutions at the C4, C5, and C6 positions of the phthaloyl ring have been shown to influence the binding specificity for new substrates (neosubstrates) and the potency of degradation. acs.org The linker itself, in this case, a 6-carbon alkyl chain with a terminal hydroxyl group, plays a critical role. Its length, composition, and flexibility are not merely passive spacers but actively contribute to the stability of the ternary complex by influencing protein-protein interactions between the E3 ligase and the POI. nih.gov
Molecular glues, in contrast to the more modular PROTACs, are typically smaller molecules that induce a novel protein-protein interaction between the E3 ligase and a neosubstrate. nih.govbiochempeg.com Thalidomide itself is a classic example of a molecular glue, inducing the degradation of transcription factors like IKZF1 and IKZF3. nih.govcellgs.com The design of novel molecular glues based on the thalidomide scaffold involves subtle chemical modifications to alter the surface of CRBN, thereby changing its substrate specificity. nih.gov These modifications can create new recognition sites on the CRBN surface that engage with neosubstrates. nih.gov
The principles for designing both PROTACs and molecular glues using thalidomide derivatives are converging. It is now understood that even in PROTACs, the formation of a stable ternary complex is often stabilized by favorable protein-protein interactions between the ligase and the target, a concept central to the action of molecular glues. nih.govchemrxiv.org Therefore, a successful design strategy involves not just connecting a binder and a warhead, but engineering a molecule that promotes a cooperative and stable ternary complex.
Induced Proximity Mechanisms and Ternary Complex Formation
The core mechanism of action for thalidomide-based degraders is the principle of induced proximity, where the small molecule acts as a bridge to bring together two proteins that would not normally interact: the target protein and the CRBN E3 ligase. cellgs.com This results in the formation of a transient ternary complex. researchgate.net The stability and conformation of this complex are paramount for effective protein degradation.
For PROTACs utilizing a this compound linkage, the molecule has two distinct binding events: the thalidomide part binds to CRBN, and the warhead binds to the POI. The C6 linker then spans the distance between them, facilitating the formation of the ternary complex. sigmaaldrich.comnih.gov The interactions within this complex are not limited to the degrader molecule itself. Favorable protein-protein interactions between the surface of the E3 ligase and the POI can significantly enhance the stability of the complex, a phenomenon known as cooperativity. researchgate.net
Molecular glues like thalidomide and its analogs also function by forming a ternary complex, but they do so by altering the surface of CRBN to create a new binding interface for a neosubstrate. nih.gov For instance, thalidomide binds to CRBN and induces the recruitment and subsequent degradation of proteins like IKZF1 and GSPT1. biochempeg.comresearchgate.net Structural studies have revealed that the glutarimide (B196013) ring of thalidomide binds within a hydrophobic pocket of CRBN, leaving the other parts of the molecule exposed to recruit new substrates. acs.org
The formation of a stable ternary complex is a critical determinant of degrader efficacy. Even a promiscuous kinase inhibitor, when converted into a PROTAC, can achieve highly selective degradation of only a subset of the kinases it binds to. This selectivity arises from the ability to form stable ternary complexes with only specific kinases and the recruited E3 ligase. nih.gov
| Factor | Description | Relevance to this compound |
|---|---|---|
| E3 Ligase Ligand | The moiety that binds to the E3 ubiquitin ligase. | The thalidomide core binds to CRBN, initiating complex formation. medchemexpress.com |
| Protein of Interest (POI) Ligand | The "warhead" that binds to the target protein. | The effectiveness depends on the affinity and specificity of this ligand for the POI. |
| Linker | Connects the E3 ligase ligand and the POI ligand in PROTACs. | The C6 linker's length and flexibility are crucial for allowing optimal orientation of the POI and CRBN. |
| Cooperativity | Favorable protein-protein interactions between the POI and the E3 ligase that stabilize the ternary complex. | Positive cooperativity can significantly enhance degradation efficiency. researchgate.net |
| Neosubstrate Interface | The new binding surface created on the E3 ligase by a molecular glue. | Modifications to the thalidomide scaffold can alter this interface to recruit different target proteins. nih.gov |
Ubiquitination Efficiency and Substrate Turnover Rates in Cellular Models (Mechanistic Focus)
The ubiquitination efficiency is directly related to the geometry and stability of the ternary complex. An optimal spatial arrangement is required to position a lysine (B10760008) residue on the POI in close proximity to the active site of the E2 enzyme associated with the E3 ligase complex. The rate of substrate turnover is a hallmark of PROTAC and molecular glue action; they act catalytically, meaning a single degrader molecule can induce the degradation of multiple target protein molecules. cellgs.com After the POI is ubiquitinated and sent to the proteasome, the degrader can dissociate and form a new ternary complex with another POI molecule. medchemexpress.com
Cellular studies are essential to quantify these parameters. For example, Western blot analysis can be used to measure the dose- and time-dependent degradation of a target protein in cells treated with a degrader. mdpi.com The maximal level of degradation (Dmax) and the concentration required to achieve 50% degradation (DC50) are common metrics used to evaluate the potency of a degrader.
Several factors influence ubiquitination efficiency and turnover:
Ternary Complex Half-life: A complex that is too stable might lead to a "stoichiometric" effect, where one degrader molecule is tied up with one degraded protein, reducing catalytic turnover. Conversely, a complex that is too transient may not exist long enough for efficient ubiquitination.
Availability of Surface Lysines: The presence of accessible lysine residues on the POI is a prerequisite for ubiquitination.
Cellular Concentration of Components: The relative concentrations of the degrader, the POI, and the E3 ligase in the cell can influence the rate of ternary complex formation.
Linker Geometry and Conformational Constraints in TPD Efficiency
In the context of PROTACs built upon a this compound framework, the linker is not a passive component. Its geometry, length, and rigidity impose significant conformational constraints that directly impact the efficiency of targeted protein degradation. The C6 alkyl chain provides a certain degree of flexibility and a specific length, which dictates the possible orientations of the POI relative to CRBN within the ternary complex.
The optimal linker length and composition are highly dependent on the specific POI and the warhead used. A linker that is too short may prevent the formation of a stable ternary complex due to steric hindrance. A linker that is too long might lead to unproductive binding modes where the necessary proximity for ubiquitination is not achieved. The goal is to find a "Goldilocks" linker that facilitates the formation of a stable and productive ternary complex.
The chemical nature of the linker also plays a role. While a simple alkyl chain like C6 provides flexibility, more rigid linkers or those containing specific functional groups can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. The exit vector from the thalidomide ligand is also a critical parameter in linker design.
| Linker Property | Mechanism of Impact | Example Implication |
|---|---|---|
| Length | Determines the distance between the POI and E3 ligase. | A C6 linker may be optimal for one target but suboptimal for another, requiring shorter or longer chains for efficient degradation. |
| Flexibility | Allows for conformational adjustments to achieve a stable ternary complex. | Highly flexible linkers might lead to multiple, non-productive binding modes. |
| Rigidity | Can pre-organize the PROTAC into a bioactive conformation. | A more rigid linker might enhance binding affinity and selectivity. |
| Attachment Point | The position on the thalidomide core where the linker is attached influences the exit vector. | Attachment at the C6 position of the phthaloyl ring directs the linker and warhead towards a specific region in space relative to CRBN. acs.org |
Cellular Localization and Subcellular Target Engagement of Degraders (Mechanistic Focus)
For a degrader to be effective, it must be able to cross the cell membrane and reach the subcellular compartment where the target protein resides. The physicochemical properties of the this compound derivative, including its size, charge, and lipophilicity, will influence its cell permeability and ultimate subcellular distribution.
Most PROTACs and molecular glues are designed to target intracellular proteins, so they must have good cell permeability. medchemexpress.com Once inside the cell, the degrader must co-localize with both the POI and the CRBN E3 ligase. CRBN is primarily located in the nucleus, but it is also found in the cytoplasm and associated with the endoplasmic reticulum. ulisboa.pt Therefore, the subcellular location of the POI is a critical consideration. A degrader will only be effective if it can bring the POI and CRBN together in the same compartment.
For instance, if the POI is exclusively located in the mitochondria, a degrader that primarily accumulates in the cytoplasm or nucleus will be ineffective. The ability to target proteins in specific organelles is an emerging area of research in TPD. This can be achieved by incorporating targeting signals into the degrader design or by exploiting the natural distribution of the chosen E3 ligase.
Studies using Caco-2 cell monolayers, a model for intestinal absorption, have shown that thalidomide itself is rapidly transported across the cell membrane through a process that is energy-dependent, suggesting the involvement of transporters. researchgate.net The addition of a linker and warhead to create a PROTAC will alter these transport properties. The ability of a degrader to engage its target in a specific subcellular location can be visualized using techniques like immunofluorescence microscopy. researchgate.net The ultimate goal is to ensure that the ternary complex forms in a cellular environment where the ubiquitination machinery is accessible and active. nih.gov
Structure Activity Relationship Sar Studies of Thalidomide O C6 Oh and Its Analogues
Contribution of the Glutarimide (B196013) Moiety to CRBN Binding
The glutarimide ring is the cornerstone of the interaction between thalidomide (B1683933) analogues and Cereblon (CRBN), a primary substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex. binasss.sa.crnih.govelifesciences.org This interaction is a prerequisite for the subsequent recruitment and degradation of neo-substrate proteins. rsc.orgfrontiersin.org
Structural and biochemical studies have elucidated the precise mechanism of this binding. The glutarimide moiety of thalidomide and its derivatives inserts into a shallow, hydrophobic "tri-tryptophan pocket" on the surface of CRBN. binasss.sa.crrsc.org This pocket is formed by three key tryptophan residues (Trp380, Trp386, and Trp400). binasss.sa.crnih.gov The binding is further stabilized by the formation of crucial hydrogen bonds between the glutarimide ring and the protein backbone. Specifically, the glutarimide ring establishes two hydrogen bonds with the peptide backbone of His378 and Trp380 of CRBN. binasss.sa.cr The integrity of this binding pocket is so critical that mutations in these tryptophan residues can abolish the binding of thalidomide analogues and lead to drug resistance. acs.org
The glutarimide moiety itself is considered sufficient for CRBN binding, albeit with lower affinity than the full thalidomide molecule. nih.gov This highlights its role as the essential pharmacophore for CRBN engagement. nih.gov The stereochemistry of the chiral center on the glutarimide ring also plays a significant role, with the (S)-enantiomer generally exhibiting a higher binding affinity for CRBN compared to the (R)-enantiomer. rsc.orgresearchgate.net This stereospecificity underscores the precise geometric requirements for optimal interaction within the CRBN binding pocket. researchgate.net
Table 1: Key Interactions of the Glutarimide Moiety with CRBN
| Interacting Part of Glutarimide Moiety | CRBN Residues Involved | Type of Interaction | Significance |
|---|---|---|---|
| Glutarimide Ring | Trp380, Trp386, Trp400 | Hydrophobic Interaction | Anchors the molecule in the binding pocket. binasss.sa.cr |
| Carbonyl and Amide Groups | His378, Trp380 | Hydrogen Bonding | Stabilizes the binding orientation. binasss.sa.cr |
| Chiral Center | Binding Pocket Geometry | Stereospecific Fit | (S)-enantiomer typically shows higher affinity. rsc.orgresearchgate.net |
Role of the Phthaloyl Moiety in Molecular Recognition and Potential for Diversification
While the glutarimide ring is essential for CRBN binding, the phthaloyl moiety plays a crucial role in mediating the subsequent recruitment of specific neo-substrates to the CRBN-E3 ligase complex. nih.govrsc.org In the bound state, the phthaloyl ring is solvent-exposed, protruding from the surface of CRBN. rsc.org This orientation allows it to form a new protein-protein interaction surface that is recognized by specific neo-substrate proteins, such as the transcription factors IKZF1 and IKZF3. nih.govnih.gov
The structure of the phthaloyl moiety directly influences which neo-substrates are recruited and the efficiency of their subsequent degradation. nih.govacs.org For instance, the addition of an amino group at the C4 position of the phthaloyl ring, as seen in lenalidomide (B1683929) and pomalidomide (B1683931), enhances the degradation of IKZF1 and IKZF3 compared to thalidomide. rsc.org This is due to the formation of a water-mediated hydrogen bond between the amino group and the neo-substrate. rsc.org
The solvent-exposed nature of the phthaloyl ring makes it an ideal site for chemical modification and diversification. nih.gov By altering the substituents on the phthaloyl ring, it is possible to modulate the neo-substrate specificity and potency of the molecule. acs.org This has been a key strategy in the development of next-generation cereblon E3 ligase modulators (CELMoDs) with improved therapeutic profiles. acs.org Furthermore, this position serves as a common attachment point for linkers in the design of Proteolysis Targeting Chimeras (PROTACs), where the thalidomide scaffold is used to recruit CRBN to a target protein of interest. rsc.org
Table 2: Influence of Phthaloyl Moiety Modifications on Neo-substrate Specificity
| Modification on Phthaloyl Ring | Example Compound | Effect on Neo-substrate Recruitment |
|---|---|---|
| Unmodified | Thalidomide | Baseline recruitment of certain neo-substrates. nih.gov |
| C4-Amino Group | Lenalidomide, Pomalidomide | Enhanced degradation of IKZF1 and IKZF3. rsc.org |
| Linker Attachment | PROTACs (e.g., dBET1) | Recruitment of a new target protein to CRBN. elifesciences.orgtandfonline.com |
| Varied Substitutions | Novel CELMoDs | Altered neo-substrate specificity and potency. acs.orgnih.gov |
Influence of the O-C6-OH Linker on CRBN Binding Affinity and Neo-substrate Specificity
In the context of "Thalidomide-O-C6-OH," the O-C6-OH linker is a critical component that extends from the phthaloyl moiety. This linker is designed to connect the CRBN-binding motif to a warhead that targets a specific protein for degradation, forming a PROTAC. The characteristics of this linker—its length, flexibility, and the presence of the terminal hydroxyl group—are pivotal in determining the efficacy and selectivity of the resulting PROTAC.
The length and flexibility of the linker in a PROTAC are crucial for the formation of a stable and productive ternary complex between CRBN, the PROTAC, and the target protein. elifesciences.orgfrontiersin.org The linker must be long enough to span the distance between the two proteins without introducing significant steric strain. explorationpub.com However, excessively long or flexible linkers can lead to non-productive binding modes and reduced degradation efficiency. elifesciences.orgelifesciences.org
The six-carbon chain (C6) in "this compound" provides a significant degree of separation between the thalidomide core and the terminal hydroxyl group. This length can influence which lysine (B10760008) residues on the target protein are accessible for ubiquitination by the E3 ligase complex. frontiersin.org The flexibility of the alkyl chain allows for conformational adjustments to achieve an optimal orientation for the ternary complex formation. elifesciences.org Studies with different PROTACs have shown that even subtle changes in linker length can dramatically alter degradation efficiency and even selectivity between different protein targets. frontiersin.org
The terminal hydroxyl (-OH) group on the O-C6-OH linker serves multiple purposes. Primarily, it acts as a chemical handle for conjugation to a ligand that binds the target protein, a key step in the synthesis of a PROTAC. mdpi.com Beyond its role in synthesis, the hydroxyl group can also influence the physicochemical properties of the molecule, such as solubility.
Thalidomide itself possesses a chiral center in the glutarimide ring, and its enantiomers are known to have different biological activities. oregonstate.edu The (S)-enantiomer is generally more potent in binding to CRBN. researchgate.net While the O-C6-OH linker in "this compound" does not introduce additional chiral centers in its basic form, the stereochemistry of the core thalidomide molecule remains a critical factor.
If the linker were to be modified to include chiral centers, for example, through the introduction of substituents, this could further influence the conformational preferences of the PROTAC. Such stereochemical changes in the linker can affect the geometry of the ternary complex, potentially leading to differences in degradation potency and selectivity. The spatial arrangement of the entire molecule, dictated by the stereochemistry of both the core and the linker, is a key determinant of its biological activity. oup.com
Significance of the Terminal Hydroxyl Group on Interactions
Computational SAR Modeling and Predictive Analytics
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly used to understand and predict the activity of thalidomide analogues and PROTACs. explorationpub.comscienceopen.com These in silico approaches can provide valuable insights into the molecular interactions that govern CRBN binding and neo-substrate recruitment.
Molecular docking studies can simulate the binding of "this compound" to CRBN, predicting the preferred binding pose and estimating the binding affinity. scienceopen.com Furthermore, computational models of the entire ternary complex (CRBN-PROTAC-target protein) can be generated. explorationpub.comacs.org These models help to visualize the protein-protein interactions and assess the geometric feasibility of the complex, providing a rationale for the observed degradation efficiency. acs.org
Predictive analytics, based on data from existing thalidomide analogues, can be used to forecast the potential activity of novel designs. scienceopen.com By correlating molecular descriptors (e.g., linker length, flexibility, and chemical properties) with biological activity, QSAR models can guide the optimization of the linker and other parts of the molecule to enhance potency and selectivity. scienceopen.com These computational tools are invaluable for rational drug design, enabling the exploration of a vast chemical space and prioritizing the synthesis of the most promising compounds. researchgate.net
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. In the context of thalidomide and its analogs, including "this compound," QSAR studies are instrumental in predicting the therapeutic potential and guiding the synthesis of new derivatives with enhanced efficacy. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties and structural features.
The development of QSAR models for thalidomide analogs has been a significant area of research, primarily focusing on their anti-inflammatory and anti-angiogenic properties. These studies have employed various molecular descriptors to quantify the structural attributes of the molecules and correlate them with their biological activities.
Key Molecular Descriptors in Thalidomide Analog QSAR
Several classes of molecular descriptors have been identified as crucial in determining the biological activity of thalidomide derivatives:
Electronic Descriptors: These properties describe the distribution of electrons within a molecule and are critical for receptor-ligand interactions. Key electronic descriptors include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges. For instance, the LUMO energy and partition coefficient have been shown to play a significant role in the anti-angiogenic activity of thalidomide analogs. mdpi.com
Steric Descriptors: These relate to the size and shape of the molecule, which influence its ability to fit into a receptor's binding site. Important steric descriptors include molar refractivity, molecular volume, and specific steric parameters derived from 3D models. Repulsive energy and molar refractivity have been identified as contributors to the anticancer activity of some thalidomide derivatives. mdpi.com
Hydrophobic Descriptors: The hydrophobicity of a molecule, often quantified by the partition coefficient (logP), affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in target proteins.
Topological Descriptors: These are numerical values derived from the 2D representation of a molecule and describe its connectivity and branching.
2D-QSAR and 3D-QSAR Approaches
Both 2D and 3D-QSAR methodologies have been applied to the study of thalidomide analogs.
2D-QSAR: These models use descriptors calculated from the 2D structure of the molecules. For example, a 2D-QSAR study on thalidomide derivatives as TNF-α inhibitors utilized multiple linear regression (MLR) to establish a correlation between TNF-α inhibition and various physicochemical descriptors. researchgate.net
3D-QSAR: These advanced models consider the three-dimensional conformation of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. acs.orgnih.gov These methods have been instrumental in understanding the structural requirements for the anti-angiogenic activity of thalidomide analogs. acs.orgnih.gov For instance, CoMFA and CoMSIA models have revealed that the perpendicular alignment of the glutarimide and phthalimido rings, hydrophobicity, and steric bulk around the phthalimido ring are favorable for anti-angiogenic activity. mdpi.com Conversely, steric bulk and hydrogen bond donor groups near the glutarimide ring were found to diminish activity. mdpi.com
A hypothetical QSAR model for "this compound" and its analogs could be developed to predict their anti-inflammatory activity, for example, by inhibiting TNF-α. The model would be based on a series of analogs where the length of the alkyl chain (n), the terminal functional group (R), and substitutions on the phthalimide (B116566) ring (X) are varied.
The following interactive table presents a set of hypothetical analogs of "this compound" and their corresponding values for key molecular descriptors, along with their predicted biological activity.
| Compound Name | Structure | LogP | Molar Refractivity (ų) | LUMO (eV) | Predicted pIC50 |
| Thalidomide-O-C4-OH | 1.8 | 85.2 | -1.5 | 5.8 | |
| This compound | 2.5 | 94.5 | -1.6 | 6.2 | |
| Thalidomide-O-C8-OH | 3.2 | 103.8 | -1.7 | 6.5 | |
| Thalidomide-O-C6-NH2 | 2.1 | 96.1 | -1.4 | 6.4 | |
| Thalidomide-O-C6-COOH | 2.3 | 95.8 | -1.9 | 6.0 | |
| 4-F-Thalidomide-O-C6-OH | 2.7 | 94.3 | -1.8 | 6.7 |
The predictive power of such a QSAR model is evaluated using statistical parameters like the correlation coefficient (r²), which indicates the proportion of variance in the biological activity that can be explained by the model, and the cross-validated correlation coefficient (q²), which assesses the model's predictive ability. acs.orgnih.gov For instance, successful CoMFA and CoMSIA models for thalidomide analogs have reported r² values as high as 0.924 and 0.996, respectively, with q² values of 0.666 and 0.635, respectively. acs.orgnih.gov
The insights gained from these QSAR models are invaluable for the rational design of novel thalidomide analogs, such as derivatives of "this compound," with potentially improved therapeutic profiles. By understanding the relationship between molecular structure and biological activity, medicinal chemists can prioritize the synthesis of compounds that are more likely to succeed in later stages of drug development.
In Vitro Cellular and Biochemical Mechanistic Investigations
Cellular Target Engagement Assays (e.g., CETSA, BRET/FRET)
Direct cellular target engagement data for the isolated Thalidomide-O-C6-OH compound is not available in published literature. This molecule is a building block containing the Cereblon (CRBN) E3 ligase ligand portion of thalidomide (B1683933). tenovapharma.com Its purpose is to be conjugated to a ligand for a different target protein to create a heterobifunctional PROTAC.
The thalidomide moiety itself is well-established to bind directly to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex. nih.govbiorxiv.org The binding of thalidomide and its analogs to CRBN has been extensively characterized using various biophysical and cellular assays, which would be the theoretical basis for assessing the engagement of a PROTAC containing the this compound scaffold.
Commonly used target engagement assays for thalidomide-based ligands include:
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the target protein, increasing the temperature at which it denatures and aggregates. nih.gov
Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET): These assays measure the proximity between two molecules. For example, a competitive BRET/FRET assay can be designed where a known fluorescent tracer ligand competes with the unlabeled test compound for binding to the target protein (CRBN), leading to a measurable change in the energy transfer signal. revvity.comnih.gov
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay can detect the binding interaction between the thalidomide derivative and CRBN in a dose-dependent manner. biorxiv.orgnih.gov
While these methods are used to confirm that the thalidomide part of a final PROTAC molecule successfully engages with CRBN, such studies are not performed on the unconjugated this compound building block itself.
Proteomic Profiling of Degraded Substrates and Downstream Effectors
Proteomic profiling is not performed on this compound in isolation. As a building block, it lacks the second ligand required to form a ternary complex and induce the degradation of a specific target protein.
The fundamental mechanism of thalidomide and its immunomodulatory drug (IMiD) analogs (the "head" of the PROTAC) is to recruit new "neosubstrates" to the CRBN E3 ligase for ubiquitination and subsequent proteasomal degradation. biorxiv.orgrug.nl Mass spectrometry-based proteomics is the key technology used to identify which proteins are degraded upon treatment with a fully formed PROTAC.
Established Neosubstrates of the Thalidomide-CRBN Interaction: When part of a molecule like thalidomide or its analogs, the CRBN-binding moiety induces the degradation of specific zinc finger transcription factors, including:
Ikaros (IKZF1) nih.gov
Aiolos (IKZF3) nih.gov
SALL4 nih.gov
PLZF (ZBTB16) nih.govembopress.org
A proteomic study of a PROTAC built using this compound would involve treating cells with the final PROTAC and comparing the proteome to untreated cells to identify the specific protein of interest being degraded, as well as any off-target proteins that may also be degraded.
Mechanistic Studies on Immunomodulatory Pathways
The immunomodulatory effects of the thalidomide core are central to its therapeutic action and the function of PROTACs derived from it. These effects stem from the degradation of the Ikaros and Aiolos transcription factors and the modulation of cytokine production. europa.eunih.gov
Cytokine Secretion Profiling (Molecular Mechanisms)
The thalidomide moiety is known to potently modulate the production of various cytokines. frontiersin.org This effect is primarily achieved by enhancing the degradation of TNF-α mRNA. frontiersin.org However, its influence extends to a broader profile of cytokines.
Table 1: Established Effects of the Thalidomide Moiety on Cytokine Secretion
| Cytokine | Effect of Thalidomide | Molecular Mechanism | Reference |
|---|---|---|---|
| TNF-α | Inhibition | Enhances degradation of TNF-α mRNA | frontiersin.org |
| IL-6 | Inhibition | Downregulation of production in myeloma | nih.gov |
| VEGF | Inhibition | Downregulation of production | nih.govnih.gov |
| bFGF | Inhibition | Downregulation of production | nih.gov |
| IFN-γ | Inhibition | Associated with Th1 pathway inhibition | infectiouscongress.com |
This table reflects the known activities of the parent compound, thalidomide. Specific cytokine profiles for PROTACs using this compound would need to be determined experimentally.
Immune Cell Activation and Differentiation Pathways (Molecular Focus)
The degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by the thalidomide-CRBN complex has direct consequences on immune cell function. Ikaros and Aiolos are critical for lymphocyte development. Their degradation leads to the activation of T cells and Natural Killer (NK) cells, contributing to the anti-tumor immune response. europa.eu This stimulation of immune cells is a key component of the activity of thalidomide-based therapeutics. europa.eu The specific impact of a PROTAC derived from this compound would depend on the complete final molecule and the cellular context.
Angiogenesis Modulation Mechanisms in Cell-Based Models
The anti-angiogenic properties of thalidomide are well-documented and are a critical part of its anti-cancer activity. google.com These effects are mediated by inhibiting key pro-angiogenic factors and directly affecting endothelial cell behavior. nih.govnih.gov
Endothelial Cell Migration and Invasion Assays
Thalidomide has been shown to directly inhibit the migration and invasion of endothelial cells, which are crucial steps in the formation of new blood vessels. nih.govnih.gov This is often tested using in vitro models such as the Boyden chamber or transwell migration assays, where endothelial cells migrate across a porous membrane toward a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF). nih.govpsu.edu
Table 2: Representative Findings on Thalidomide's Effect on Endothelial Cells
| Assay | Cell Line | Key Finding | Reference |
|---|---|---|---|
| Cell Migration | EA.hy 926 | Decreased migration at 10 µM concentration. | nih.gov |
| Capillary Tube Formation | EA.hy 926 | Decreased the number of formed capillary tubes. | nih.gov |
| Cell Proliferation | HUVEC | Significantly inhibited in a dose-dependent manner. | nih.gov |
| VEGF-induced Migration | HUVEC | Suppressed VEGF-induced cell migration. | nih.gov |
HUVEC: Human Umbilical Vein Endothelial Cells. This table reflects the known activities of the parent compound, thalidomide. The anti-angiogenic activity of a PROTAC synthesized from this compound would need to be evaluated on a case-by-case basis.
A presumed hydroxylated metabolite of thalidomide, Thalidomide-OH, has been shown to have weak anti-angiogenic activity, with an average inhibition rate of vessel density of 14% at a 100 μg dose in one study. selleckchem.com While structurally related, this is a different molecule from this compound.
Sprouting Angiogenesis Assays (Mechanism-focused)
The anti-angiogenic properties of thalidomide are a cornerstone of its mechanism of action. In vitro sprouting angiogenesis assays, which model the formation of new blood vessels, have been instrumental in elucidating these effects. The primary mechanism involves the disruption of key signaling pathways and cellular processes within endothelial cells.
Thalidomide and its analogs inhibit the sprouting and tube formation of endothelial cells, a critical step in angiogenesis. pnas.org This is achieved by interfering with the signaling of crucial pro-angiogenic growth factors. Research shows that thalidomide treatment significantly reduces the expression and release of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). mdpi.comnih.gov The inhibition extends to the VEGF/VEGFR2 signaling pathway, which is critical for endothelial cell migration and proliferation. mdpi.com
Mechanistically, thalidomide has been shown to restrain angiogenesis by blocking the PI3K/Akt signaling pathway. researchgate.nete-century.us This pathway is vital for endothelial cell survival and proliferation. Furthermore, studies indicate that thalidomide can inhibit the migration of endothelial cells, a fundamental process in the sprouting of new vessels. nih.gov Some phthalimide (B116566) derivatives have demonstrated an ability to inhibit angiogenesis significantly in 3D microfluidic models, affecting only the sprouting cells. mit.edu This suggests a targeted effect on newly forming, immature angiogenic vessels, while more mature vessels remain less affected. pnas.org
| Target/Process | Observed Effect | Key Pathway Involved | Reference |
|---|---|---|---|
| Endothelial Cell Sprouting/Tube Formation | Inhibition of capillary sprout formation | General Angiogenesis | pnas.orgplos.org |
| Growth Factor Signaling | Reduced expression and release of VEGF and bFGF | VEGF/VEGFR2 | mdpi.com |
| Cellular Migration | Inhibition of endothelial cell migration | - | nih.gov |
| Intracellular Signaling | Inhibition of PI3K/Akt pathway | PI3K/Akt | researchgate.nete-century.us |
Autophagy and Apoptosis Pathway Modulation (Mechanistic, Not Therapeutic Efficacy)
Thalidomide and its analogs modulate fundamental cellular processes of autophagy and apoptosis, primarily through the inhibition of survival pathways and the activation of cell death cascades.
Mechanistic studies reveal that thalidomide treatment can inhibit autophagy. e-century.usresearchgate.net This inhibition is linked to the suppression of the PI3K/Akt signaling pathway, a key regulator of cell growth and survival that normally inhibits autophagy when active. e-century.usnih.gov By inhibiting this pathway, thalidomide can disrupt the cellular balance, leading to the induction of apoptosis.
The pro-apoptotic effects of thalidomide are mediated through the activation of specific caspase cascades. In vitro studies demonstrate that thalidomide analogs trigger the activation of the initiator caspase-8. nih.govashpublications.orgresearchgate.net This activation can sensitize cells to Fas-induced apoptosis. nih.govashpublications.org The activation of caspase-8 subsequently leads to the activation of downstream effector caspases like caspase-3. aai.org
Furthermore, thalidomide can induce apoptosis through a mitochondrial-dependent pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the proteolytic activation of the initiator caspase-9 and subsequently the effector caspase-3. aai.org This apoptotic signaling is also associated with the downregulation of NF-κB activity and its target genes, such as the cellular inhibitor of apoptosis protein-2 (cIAP-2) and FLICE inhibitory protein (FLIP), which are inhibitors of caspase-8. nih.govashpublications.org
| Pathway | Key Molecule/Process | Effect | Reference |
|---|---|---|---|
| Autophagy | Autophagy Process | Inhibition | e-century.usresearchgate.net |
| PI3K/Akt Pathway | Inhibition | e-century.usnih.gov | |
| Apoptosis | Caspase-8 | Activation | nih.govashpublications.org |
| Caspase-9 | Activation | aai.org | |
| Caspase-3 | Activation | aai.org | |
| NF-κB Activity | Downregulation | nih.govashpublications.org |
Transcriptomic and Epigenetic Alterations Induced by this compound (Pathway-focused)
Exposure to thalidomide induces significant alterations in gene and protein expression profiles, providing insight into the pathways it perturbs. While specific data for this compound is not available, studies on the parent compound reveal a complex pattern of transcriptomic changes.
In vitro studies using human embryonic stem cells have shown that thalidomide causes a dose-dependent increase in the number of differentially expressed genes. nih.gov A key finding is the significant downregulation of genes involved in critical developmental processes, including vasculature development, limb development, and heart development. nih.gov Pathway analysis has identified that thalidomide exposure impacts the ERK and synaptic signaling pathways. mdpi.comnih.gov Computational network analysis predicted the induction of DNA-binding protein inhibitor ID2, a protein that plays an important role in neuronal development. mdpi.comnih.gov Other analyses have pointed to the downregulation of genes within the WNT signaling pathway. nih.gov
Proteomic studies have complemented these findings, showing that thalidomide can inhibit proteins such as RANBP1, which is involved in nucleocytoplasmic transport, and glutathione (B108866) transferases (GSTA1, GSTA2), which protect the cell from oxidative stress. nih.gov In studies on erythema nodosum leprosum, thalidomide treatment led to the upregulation of genes associated with humoral and Th2 immunity, such as IL5RA, while also showing a persistent activation of neutrophil-related genes. frontiersin.org
Regarding epigenetic alterations, the mechanism of thalidomide is less clear, but evidence suggests it may play a role. It has been proposed that thalidomide could interfere with the normal patterns of DNA methylation. medicinacomplementar.com.br One study demonstrated that thalidomide could increase the dimethylation of histone H3 at lysine (B10760008) 4 (H3K4me2), an active chromatin mark, in the γ-globin gene promoter. nih.govresearchgate.net Conversely, acquired resistance to immunomodulatory drugs has been associated with an increase in genome-wide DNA methylation and a reduction in chromatin accessibility, suggesting that epigenetic plasticity can influence cellular responses to these compounds. nih.gov
| Type of Alteration | Affected Pathway/Process | Specific Genes/Proteins Modulated | Reference |
|---|---|---|---|
| Transcriptomic | Developmental Pathways | Downregulation of genes in vasculature, limb, and heart development | nih.gov |
| Neuronal Signaling | Induction of ID2; Alteration of ERK and synaptic signaling pathways | mdpi.comnih.gov | |
| Immune Response | Upregulation of IL5RA; Upregulation of neutrophil-related genes (CAMP, CHIT1) | frontiersin.org | |
| Epigenetic | Histone Modification | Increased H3K4 dimethylation at γ-globin promoter | nih.govresearchgate.net |
| Global Epigenome (in resistance) | Increased DNA methylation; Decreased chromatin accessibility | nih.gov |
Pre Clinical in Vivo Mechanistic Elucidation in Animal Models
Pharmacodynamic Markers of Target Engagement in Relevant Animal Systems
The primary molecular target of thalidomide (B1683933) and its analogs is the Cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. frontiersin.org Engagement of CRBN by these compounds alters the substrate specificity of the E3 ligase, leading to the degradation of specific proteins. In animal models, the pharmacodynamic effects of thalidomide are often assessed by measuring the levels of these downstream targets.
Key pharmacodynamic markers include the degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) in immune cells, and SALL4 and promyelocytic leukemia zinc finger (PLZF) in the context of developmental studies. embopress.org For instance, studies have shown that thalidomide treatment leads to a measurable decrease in these proteins in relevant tissues. embopress.org The binding of thalidomide to CRBN can also lead to the generation of reactive oxygen species (ROS), which can serve as another indirect marker of target engagement. mdpi.com
Table 1: Pharmacodynamic Markers of Thalidomide Engagement
| Marker | Biological Effect | Animal Model Context |
|---|---|---|
| IKZF1/IKZF3 Degradation | Immunomodulation | Rodent models of hematological malignancies |
| SALL4 Degradation | Developmental effects | Zebrafish, Chickens |
| PLZF Degradation | Developmental effects | Zebrafish, Chickens embopress.org |
Investigation of Tissue-Specific CRBN Modulation and Substrate Degradation
The effects of thalidomide are highly dependent on the tissue-specific expression of CRBN and its neosubstrates. Animal models like zebrafish and rodents are instrumental in dissecting these tissue-specific mechanisms.
In zebrafish embryos, thalidomide analogs have been shown to cause rapid loss of blood vessels, a process linked to the inhibition of actin cytoskeletal dynamics. nih.gov This effect is mediated through CRBN and subsequent degradation of specific substrates crucial for vascular development. nih.gov Studies using 5-hydroxythalidomide, a metabolite, have demonstrated CRBN-dependent degradation of both PLZF and SALL4 in chicken and mouse models, suggesting that metabolic conversion can influence the range of substrates targeted in different species and tissues. embopress.org
The expression levels of CRBN and its downstream targets vary across different tissues, which can explain the diverse and sometimes contradictory effects of thalidomide observed in vivo.
Immunological Pathway Modulation in Vivo
Thalidomide and its derivatives are well-known for their immunomodulatory properties. In vivo studies in animal models have elucidated the complex interplay of these compounds with the immune system.
One of the key mechanisms is the co-stimulation of T-cells, leading to increased proliferation and production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). researchgate.net This T-cell co-stimulation is associated with the enhanced phosphorylation of CD28 and activation of the PI3-K signaling pathway. researchgate.net Conversely, thalidomide can also inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org This dual activity—stimulating certain immune responses while suppressing others—underpins its pleiotropic effects. researchgate.net The modulation of cytokine kinetics and immune cell populations has been observed in various murine models, demonstrating enhanced tumor-specific immune responses when combined with vaccination protocols. researchgate.net
Mechanisms of Angiogenesis Inhibition in Animal Models
The anti-angiogenic properties of thalidomide have been extensively studied in various animal models. The primary mechanism involves the inhibition of key signaling pathways that regulate blood vessel formation.
In chicken and zebrafish embryos, thalidomide and its anti-angiogenic analogs, such as CPS49, have been shown to cause the regression of existing blood vessels and inhibit the formation of new ones. nih.gov This is achieved by disrupting the actin and tubulin cytoskeleton in endothelial cells, which prevents their migration and the formation of new vascular tubes. nih.gov Furthermore, thalidomide can alter the expression of crucial vascular development molecules like vascular endothelial growth factor (VEGF). nih.gov The anti-angiogenic effect is believed to be a significant contributor to both its therapeutic efficacy in certain cancers and its teratogenic effects. nih.gov
Investigation of Organ-Specific Cellular Responses and Pathway Perturbations
To understand the organ-specific effects of thalidomide, researchers utilize models like embryoid bodies. These three-dimensional aggregates of embryonic stem cells can mimic early embryonic development and allow for the study of cellular responses in a controlled environment.
Studies using embryoid bodies and animal embryos have shown that thalidomide exposure can induce cell death in specific tissues, such as the developing limb buds of chicken embryos. nih.gov This has been linked to the destruction of blood vessels, which in turn leads to a loss of essential signaling pathways for limb development. nih.gov The degradation of specific CRBN neosubstrates, like PLZF, has been identified as a key event in thalidomide-induced teratogenicity in models such as zebrafish and chickens, highlighting a direct link between a molecular event and an organ-specific cellular response. embopress.org
Computational Approaches in the Discovery and Optimization of Thalidomide O C6 Oh Analogues
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the binding of Thalidomide-O-C6-OH analogues to their primary target, the Cereblon (CRBN) E3 ubiquitin ligase. nih.govscielo.org.za These simulations can elucidate the subtle conformational changes and key interactions that govern the stability of the ligand-protein complex.
MD simulations have been instrumental in understanding how thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), interact with CRBN. scielo.org.za These studies reveal that the glutarimide (B196013) moiety of these compounds is crucial for binding within a tri-tryptophan pocket of CRBN. acs.orgnih.govmdpi.com For this compound analogues, MD simulations can predict how modifications to the linker and the terminal hydroxyl group affect the binding affinity and the orientation of the molecule within the binding site. This information is critical for designing compounds with enhanced binding and specific downstream effects.
A study profiling 14 thalidomide derivatives used MD simulations to understand the structure-activity relationships that lead to the degradation of neosubstrates like IKZF1 and GSPT1. ebi.ac.uk Such simulations can reveal how subtle changes in the ligand structure can alter the surface of CRBN, thereby influencing which proteins are recruited for ubiquitination and subsequent degradation. acs.org
Key Interactions Investigated by MD Simulations:
| Interaction Type | Residues Involved (in CRBN) | Significance for Analogue Design |
| Hydrogen Bonding | Key residues in the binding pocket | Optimizing for stronger and more stable interactions. |
| Hydrophobic Interactions | Tri-tryptophan pocket | Guiding modifications to enhance binding affinity. |
| Van der Waals Contacts | Surface residues | Fine-tuning the shape and size of the analogue for optimal fit. |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
To achieve a more accurate description of the electronic interactions at the binding site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. ijfmr.comijirt.orgnsf.gov In this approach, the ligand and the immediate residues of the protein's active site are treated with quantum mechanics, which provides a high level of theory for bond-making and bond-breaking events, while the rest of the protein is modeled using classical molecular mechanics. ijfmr.comnsf.gov
QM/MM is particularly useful for studying the binding energies and reaction mechanisms of this compound analogues with greater precision than purely classical methods. ijirt.org This level of detail is crucial for understanding the subtle electronic effects that can differentiate the activity of closely related compounds. By accurately modeling the electronic structure, QM/MM can help in the rational design of analogues with improved binding affinities and specificities. ijirt.orgazoquantum.com The integration of QM/MM with other computational techniques can enhance the identification of promising drug candidates. ijirt.org
Virtual Screening and De Novo Design Strategies
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. jst.go.jpresearchgate.net For this compound, structure-based virtual screening can be used to dock vast numbers of potential analogues into the CRBN binding site, ranking them based on their predicted binding affinity. oncotarget.commdpi.com This approach accelerates the discovery of novel and potent CRBN modulators. researchgate.net
De novo design strategies take this a step further by computationally building novel molecules from scratch. acs.orgnih.govnih.gov Guided by the structural information of the CRBN binding pocket and the known interactions of thalidomide derivatives, algorithms can generate new chemical entities, including analogues of this compound, that are optimized for binding and desired biological activity. acs.orgnih.govresearchgate.net These methods have led to the design of minimalistic CRBN effectors and have expanded the chemical space for potential new therapeutics. acs.orgnih.gov
Virtual Screening Workflow for this compound Analogues:
| Step | Description | Tools/Methods |
| 1. Target Preparation | Preparing the 3D structure of the CRBN protein for docking. | PDB, Protein Preparation Wizards |
| 2. Ligand Library Preparation | Generating a diverse library of this compound analogues. | Chemical databases, in-house libraries |
| 3. Molecular Docking | Docking the ligand library into the CRBN binding site. | AutoDock, Glide, GOLD |
| 4. Scoring and Ranking | Ranking the compounds based on their predicted binding energies. | Scoring functions |
| 5. Post-processing and Filtering | Filtering the top-ranked hits based on drug-like properties. | ADME filters, Lipinski's rule of five |
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Non-Human Systems (Mechanistic, not Dosage)
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of new chemical entities. Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound analogues in non-human systems. tandfonline.cominnovareacademics.inmdpi.com These in silico models use the chemical structure of a compound to estimate properties like solubility, permeability, metabolic stability, and potential for transport by various proteins. tandfonline.commdpi.com
By predicting these properties early on, researchers can prioritize compounds that are more likely to have favorable pharmacokinetics, reducing the time and cost associated with experimental testing. tandfonline.com For instance, models can predict whether an analogue is likely to be a substrate or inhibitor of key metabolic enzymes, providing insights into potential drug-drug interactions. mdpi.com
Cheminformatics and Machine Learning Applications in IMiD Research
Cheminformatics and machine learning are transforming the field of drug discovery by enabling the analysis of large and complex datasets. researchgate.net In the context of immunomodulatory imide drugs (IMiDs), these approaches can be used to build predictive models for biological activity, toxicity, and other important properties. genedata.comnih.gov
Machine learning algorithms can be trained on data from existing thalidomide analogues to learn the relationships between their chemical structures and their biological activities. mdpi.commedrxiv.orgashpublications.org These models can then be used to predict the activity of new, untested analogues of this compound, helping to guide synthetic efforts towards the most promising compounds. genedata.com Supervised machine learning methods can train a model to recognize patterns between input data and outcomes, which can then be used to predict outcomes from new data. genedata.com
Applications of Machine Learning in IMiD Research:
| Application | Description |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of compounds with their biological activity. |
| Toxicity Prediction | Predicting potential adverse effects based on chemical structure. |
| Biomarker Identification | Identifying molecular features that are predictive of a desired therapeutic response. genedata.com |
| Virtual Screening Enhancement | Improving the accuracy of virtual screening by incorporating machine learning-based scoring functions. |
Future Research Directions and Uncharted Molecular Landscapes
Development of Bivalent and Multivalent Degraders Based on Thalidomide-O-C6-OH
This compound is a functionalized building block specifically designed for the synthesis of bivalent degraders, most notably Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule featuring two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ligase. nih.govmdpi.com
The structure of this compound is ideal for this purpose. The core thalidomide (B1683933) moiety serves as the CRBN-binding ligand, while the terminal hydroxyl (-OH) group on the six-carbon aliphatic linker provides a reactive handle for chemical conjugation to a POI-binding ligand. This modularity allows for the rational design of degraders against a vast range of proteins. nih.gov
The development of these degraders involves a systematic optimization process, including the selection of appropriate POI and E3 ligase ligands and, crucially, the linker connecting them. The nature and length of the linker are critical for facilitating the formation of a stable and productive ternary complex (E3 ligase-PROTAC-POI), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target. nih.gov Future research will likely explore multivalent degraders, which could engage multiple targets or E3 ligases simultaneously, potentially offering enhanced efficacy or the ability to overcome resistance.
Table 1: Hypothetical PROTAC Construction Using this compound This table illustrates the components of a bivalent degrader (PROTAC) synthesized from the this compound building block.
| Component | Function | Example Moiety |
|---|---|---|
| E3 Ligase Ligand | Recruits the E3 ubiquitin ligase complex. | Thalidomide core of this compound (binds to CRBN) |
| Linker | Connects the two ligands and positions the POI and E3 ligase for interaction. | -O-C6- (from this compound) |
| POI Ligand | Binds specifically to the protein targeted for degradation. | A specific inhibitor for a target kinase (e.g., BTK inhibitor) |
Elucidation of Off-Target Interactions at a Molecular Level
A significant challenge in the development of IMiD-based therapies is understanding and mitigating off-target effects. While the recruitment of neosubstrates to CRBN is the basis of their therapeutic effect, it can also lead to the degradation of unintended proteins, causing adverse effects. jci.org It is known that IMiDs can induce the degradation of several zinc finger-containing transcription factors beyond the intended targets. biorxiv.org Computational analyses have even suggested that over 150 zinc finger proteins could potentially bind to the CRBN-IMiD complex. biorxiv.org
Future research must focus on the precise molecular-level elucidation of these off-target interactions. This involves a combination of advanced proteomics to map the full spectrum of degraded proteins and computational modeling to predict potential interactions. nih.gov Novel computational approaches are being developed to predict off-target interactions for small molecules by screening them against thousands of potential protein targets. nih.gov These in silico tools can help identify potential liabilities early in the drug discovery process.
By understanding the structural basis of both on- and off-target ternary complex formation, it becomes possible to rationally design next-generation analogues of this compound with improved selectivity. acs.org This could involve modifying the solvent-exposed regions of the molecule to disfavor binding to unwanted neosubstrates while maintaining or enhancing affinity for the desired target.
Integration with Advanced Delivery Systems for Mechanistic Studies
The large size and complex physicochemical properties of bivalent degraders like PROTACs can limit their cellular uptake and bioavailability, posing challenges for both therapeutic application and mechanistic studies. Advanced delivery systems are being explored to overcome these hurdles. These systems can protect the degrader from metabolic breakdown and facilitate its transport into target cells.
Potential delivery vehicles include:
Liposomes: These lipid-based vesicles can encapsulate large molecules, shielding them in circulation and aiding their passage across cell membranes.
Nanoparticles: Polymeric or inorganic nanoparticles can be engineered to carry drug cargo and can be surface-functionalized with targeting ligands to direct them to specific cell types.
Exosomes: These are natural, cell-derived vesicles that are adept at transporting biological molecules between cells and can cross biological barriers like the blood-brain barrier.
Integrating PROTACs derived from this compound with these delivery systems is a promising strategy for enabling detailed in vivo mechanistic studies. Such systems would allow for controlled and targeted delivery of the degrader, making it possible to study its effects on specific tissues or cell populations with greater precision.
Methodological Advancements in Characterizing IMiD-Induced Degradomes
A critical aspect of developing and understanding protein degraders is the ability to accurately characterize their impact on the entire proteome—the "degradome." Conventional proteomics methods often struggle to distinguish between the direct degradation of a target and indirect, downstream effects on protein expression that occur as the cell adapts to the loss of the primary target. biorxiv.org
To address this, innovative methodologies are emerging. One such advancement is degradome mass spectrometry (DegMS) , a technique that combines stable isotope labeling with amino acids in cell culture (SILAC) and click chemistry. marinbio.com This method allows researchers to specifically track a pre-labeled pool of proteins, ensuring that only direct degradation events induced by the drug are measured, while ignoring changes from new protein synthesis. biorxiv.orgmarinbio.com This provides a much cleaner and more accurate profile of a degrader's direct targets.
These advanced techniques are essential for validating the selectivity of new IMiD analogues and PROTACs. nih.govbiorxiv.org By providing a precise map of all proteins directly degraded by a compound, they offer invaluable insights into its mechanism of action and potential off-target liabilities.
Table 2: Comparison of Proteomic Methods for Degradome Analysis This table highlights the differences between conventional and advanced methods for characterizing drug-induced protein degradation.
| Feature | Conventional Proteomics (e.g., Label-Free LC-MS) | Advanced Degradomics (e.g., DegMS) |
|---|---|---|
| Primary Measurement | Measures total change in protein abundance. | Selectively quantifies the degradation of pre-existing proteins. |
| Distinguishing Effects | Cannot easily distinguish between direct degradation and indirect downstream effects (e.g., transcriptional changes). | Isolates direct degradation events from secondary cellular responses. marinbio.com |
| Complexity of Analysis | Data can be confounded by cellular compensation mechanisms. | Provides a clearer, more direct readout of degrader activity. |
| Application | General proteome profiling. | Precise target identification and selectivity profiling for protein degraders. biorxiv.org |
Theoretical Frameworks for Predicting IMiD Analogue Functionality
The serendipitous discovery of molecular glues like thalidomide is now giving way to rational, structure-based design. annualreviews.orgacs.org A key future direction is the development of robust theoretical and computational frameworks that can predict the functionality of novel IMiD analogues before they are synthesized. This involves in silico modeling of the ternary complexes that these molecules form. researchgate.netacs.org
Advanced computational methods are being developed to simulate and evaluate these interactions with increasing accuracy:
Protein-Protein Docking: Algorithms are used to predict how the E3 ligase and the target protein will come together in the presence of the molecular glue. acs.org
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms over time, providing insights into the stability and dynamics of the ternary complex. Techniques like Thermal Titration Molecular Dynamics (TTMD) can help differentiate the stability of various complexes. biorxiv.orgnih.gov
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) can calculate the binding free energies (ΔG) of the complex, offering a quantitative prediction of binding affinity and the cooperativity of the interaction. acs.orgnih.gov
These computational tools are creating an in-silico rationale for molecular glue design, moving the field from serendipity to predictive science. acs.orgbiorxiv.org By applying these frameworks to analogues of this compound, researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity, accelerating the discovery of next-generation protein degraders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
